N1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride

Chemical Synthesis Assay Development Property Comparison

Researchers requiring bifunctional sulfonamide intermediates often face limitations with mono-amine analogs that cannot support sequential derivatization. This 1,4-diamine scaffold overcomes that barrier: • Free amine enables post-sulfonamide coupling diversification • Hydrochloride salt ensures precise stoichiometry and solubility • Serves as a strategic starting point for carbonic anhydrase inhibitor libraries and anti-biofilm agent discovery. Supplied with 95% purity and full analytical documentation.

Molecular Formula C7H12ClN3O2S
Molecular Weight 237.71 g/mol
CAS No. 1803590-36-4
Cat. No. B1458470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(methylsulfamoyl)benzene-1,4-diamine hydrochloride
CAS1803590-36-4
Molecular FormulaC7H12ClN3O2S
Molecular Weight237.71 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)NC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C7H11N3O2S.ClH/c1-9-13(11,12)10-7-4-2-6(8)3-5-7;/h2-5,9-10H,8H2,1H3;1H
InChIKeyLPLJJTNOOWKEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(Methylsulfamoyl)benzene-1,4-diamine HCl: Specialized Sulfonamide Intermediate


N1-(Methylsulfamoyl)benzene-1,4-diamine hydrochloride (CAS 1803590-36-4) is a para-phenylenediamine-derived sulfonamide featuring a reactive free amine, making it a versatile intermediate for constructing biologically active molecules. The hydrochloride salt form provides well-defined stoichiometry and solubility characteristics valued in chemical synthesis and biological assay development . This compound is distinct from simpler sulfonamides like sulfanilamide or 4-amino-N-methyl-benzenesulfonamide [1] due to its bifunctional 1,4-diamine core, which enables specific synthetic modifications unattainable with mono-amine analogs.

N1-(Methylsulfamoyl)benzene-1,4-diamine HCl: Substitution Not Recommended


In-class compounds such as 4-amino-N-methyl-benzenesulfonamide (CAS 1709-52-0) [1] or sulfanilamide (CAS 63-74-1) [2] share the sulfonamide motif but lack the second amine group present on the phenyl ring. This single structural difference fundamentally alters reactivity profiles, biological target engagement, and the ability to serve as a bifunctional building block for diverse chemical syntheses . Direct substitution without experimental validation can lead to failed synthetic pathways or misinterpreted biological results.

N1-(Methylsulfamoyl)benzene-1,4-diamine HCl: Quantitative Evidence


Salt vs. Free Base: Property Comparison

The target compound, as a hydrochloride salt, presents quantifiably different physical properties compared to its free base form (CAS 1594786-38-5) [1]. The hydrochloride salt has a molecular weight of 237.71 g/mol and a defined salt stoichiometry, while the free base weighs 201.25 g/mol [1]. This 18% difference in molecular weight directly impacts molarity calculations for assay preparation. Furthermore, the hydrochloride salt provides enhanced aqueous solubility and distinct solid-state properties such as physical form (powder) and recommended storage temperature (RT) , which are critical for reproducible experimental design.

Chemical Synthesis Assay Development Property Comparison

Carbonic Anhydrase Inhibition Potential

While direct Ki or IC50 data for the target compound is not available in primary literature, class-level inference can be made based on related sulfonamide structures. For instance, 4-amino-substituted benzenesulfonamides have demonstrated inhibition of carbonic anhydrase isoforms with Ki values in the nanomolar range [1]. The target compound's bifunctional 1,4-diamine core is structurally distinct from mono-amine sulfonamides and may confer a different selectivity profile. This structural divergence is a key reason for its selection as a specialized building block for synthesizing novel CA inhibitors .

Enzyme Inhibition Carbonic Anhydrase Sulfonamide

Class-Inferred Antibiofilm Activity

In the absence of direct antimicrobial data for the target compound, we can infer potential activity based on structurally related methylsulfamoyl benzene derivatives. Research on 3-(methylsulfamoyl)benzoic acid derivatives has demonstrated moderate antibiofilm activity against Staphylococcus aureus and Candida albicans biofilms . This class-level inference suggests the target compound, with its additional amine functionality, could serve as a valuable scaffold for developing novel antibiofilm agents. Direct substitution with a non-sulfonamide antimicrobial would not capture this specific mechanism.

Antimicrobial Biofilm Sulfonamide Derivative

Purity and Synthesis Reproducibility

For chemical intermediates, purity is a critical, quantifiable differentiator. The target compound from reputable vendors is specified with a purity of 95% [1]. This is directly comparable to the 97% purity specified for the closely related N1-(5-methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide (Sulfamethoxazole) . This level of purity is sufficient for most synthetic applications, while lower purity batches could introduce side products and reduce yield. The specified purity provides a quantitative baseline for ensuring reaction consistency.

Chemical Synthesis Purity Reproducibility

N1-(Methylsulfamoyl)benzene-1,4-diamine HCl: Optimal Applications


Bifunctional Building Block for Synthesis

The compound's 1,4-diamine core, combined with a methylsulfamoyl group, offers two distinct reactive sites for sequential or orthogonal chemical modifications . This is particularly valuable for constructing complex libraries where a free amine is required for further derivatization after initial sulfonamide coupling. The hydrochloride salt form facilitates easier handling and accurate dosing in these multi-step syntheses .

Carbonic Anhydrase Inhibitor Precursor

Given the class-level association of benzenesulfonamides with carbonic anhydrase inhibition [1], this compound serves as a strategic starting point for medicinal chemists. Its unique 1,4-diamine substitution pattern can be exploited to synthesize novel derivatives aimed at achieving improved isoform selectivity, a key goal in developing therapeutics for glaucoma and certain cancers [1].

Antimicrobial Scaffold for Antibiofilm Agents

Based on the class-inferred activity of methylsulfamoyl benzene derivatives against microbial biofilms , this compound is well-suited for creating focused compound libraries. Researchers can leverage the free amine group to introduce diverse chemical moieties, with the goal of identifying new leads that overcome biofilm-associated antimicrobial resistance .

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